Cas no 4318-37-0 (1-methyl-1,4-diazepane)

1-methyl-1,4-diazepane 化学的及び物理的性質
名前と識別子
-
- 1-Methyl-1,4-diazepane
- N-Methylhomopiperazine
- 1,4-Diaza-1-methylcycloheptane
- 1-Methylhomopiperazine
- Hexahydro-1-methyl-1H-1,4-diazepine
- N-methyl homopiperazine
- 1H-1,4-Diazepine, hexahydro-1-methyl-
- FXHRAKUEZPSMLJ-UHFFFAOYSA-N
- 1-methyl-1,4-diazaperhydroepine
- C6H14N2
- methylhomopiperazine
- NSC21211
- N-methylhomopiperizine
- 4-methylhomopiperazine
- 1-Methylhomopiperizine
- N-methyl-homopiperazine
- N-methylhomo-piperazine
- N-methyl,homopiperazine
- Methyl-1,4-diazepane
- 1-methyl-homopiperazine
- 1-methyl homopiperazine
- 1-methylhexahydro-1H-1,4-diazepine
- CS-W013631
- 1-methylhexahydro-1,4-diazepine
- 1-N-methyl-[1,4]diazepan
- N-methyl-1,4-diazacycloheptane
- A826201
- 1-methyl 1,4-diazepane
- TS-01587
- M0751
- 1-methyl[1,4]diazepane
- MFCD00059810
- 4-methyl(hexahydro-1,4-diazepine)
- hexahydro-1-methyl-1H-1, 4-diazepine
- SY002818
- FT-0606837
- F0001-1191
- 1-methylperhydro-1,4-diazepine
- 1-Methylhomopiperazine, 97%
- 1-methyl-[1,4]diazepane
- EN300-20618
- AC-989
- SCHEMBL40173
- 4-methyl-[1,4]-diazepane
- 1-methylperhydro[1,4]-diazepine
- DTXSID80281294
- 4318-37-0
- 1-methyl-hexahydro-1,4-diazapine
- 1-Methyl-1,4-diazepane #
- Q-101283
- 1-methyl-[1,4]-diazepane
- Z104479254
- AMY31990
- 1-methyl-1,4-diazepan
- 1-methyl-hexahydro-1,4-diazepine
- NSC-21211
- AKOS000120148
- BBL004956
- STL124115
- ALBB-022359
- 1-methyl-1,4-diazepane
-
- MDL: MFCD00059810
- インチ: 1S/C6H14N2/c1-8-5-2-3-7-4-6-8/h7H,2-6H2,1H3
- InChIKey: FXHRAKUEZPSMLJ-UHFFFAOYSA-N
- ほほえんだ: N1(C([H])([H])[H])C([H])([H])C([H])([H])N([H])C([H])([H])C([H])([H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 114.115698g/mol
- ひょうめんでんか: 0
- XLogP3: -0.4
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 回転可能化学結合数: 0
- どういたいしつりょう: 114.115698g/mol
- 単一同位体質量: 114.115698g/mol
- 水素結合トポロジー分子極性表面積: 15.3Ų
- 重原子数: 8
- 複雑さ: 63.5
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: Colorless to Yellow Liquid
- 密度みつど: 0.918 g/mL at 25 °C(lit.)
- ゆうかいてん: 33
- ふってん: 164°C
- フラッシュポイント: 華氏温度:113°f
摂氏度:45°c - 屈折率: n20/D 1.477(lit.)
- PSA: 15.27000
- LogP: 0.17820
- ようかいせい: 自信がない
1-methyl-1,4-diazepane セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H226-H302-H314
- 警告文: P210-P233-P240-P241+P242+P243-P260-P264-P270-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P403+P235-P405-P501
- 危険物輸送番号:UN 2920 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 10-22-34
- セキュリティの説明: S16-S26-S27-S36/37/39-S45
-
危険物標識:
- 包装グループ:II
- ちょぞうじょうけん:Store at room temperature
- 包装等級:II
- 危険レベル:8 (3)
- リスク用語:R10; R22; R34
- セキュリティ用語:4.1
1-methyl-1,4-diazepane 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-methyl-1,4-diazepane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20618-0.5g |
1-methyl-1,4-diazepane |
4318-37-0 | 98% | 0.5g |
$23.0 | 2023-09-16 | |
Enamine | EN300-20618-25.0g |
1-methyl-1,4-diazepane |
4318-37-0 | 98% | 25.0g |
$346.0 | 2023-07-10 | |
TRC | M333385-2.5g |
1-Methyl-1,4-diazepane |
4318-37-0 | 2.5g |
$ 80.00 | 2022-06-03 | ||
Life Chemicals | F0001-1191-1g |
1-Methylhomopiperazine |
4318-37-0 | 95%+ | 1g |
$21.0 | 2023-11-21 | |
Life Chemicals | F0001-1191-10g |
1-Methylhomopiperazine |
4318-37-0 | 95%+ | 10g |
$84.0 | 2023-11-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0353-1G |
1-methyl-1,4-diazepane |
4318-37-0 | 97% | 1g |
¥ 217.00 | 2023-04-13 | |
Fluorochem | 068998-5ml |
1-Methyl-1,4-diazepane |
4318-37-0 | 97% | 5ml |
£44.00 | 2022-03-01 | |
Life Chemicals | F0001-1191-2.5g |
1-Methylhomopiperazine |
4318-37-0 | 95%+ | 2.5g |
$40.0 | 2023-11-21 | |
TRC | M333385-250mg |
1-Methyl-1,4-diazepane |
4318-37-0 | 250mg |
$ 50.00 | 2022-06-03 | ||
AstaTech | 63976-5/G |
N-METHYLHOMOPIPERAZINE |
4318-37-0 | 97% | 5g |
$29 | 2023-09-16 |
1-methyl-1,4-diazepane サプライヤー
1-methyl-1,4-diazepane 関連文献
-
1. Faster oxygen atom transfer catalysis with a tungsten dioxo complex than with its molybdenum analogT. Arumuganathan,Ramasamy Mayilmurugan,Manuel Volpe,Nadia C. M?sch-Zanetti Dalton Trans. 2011 40 7850
-
Sandeep Sundriyal,Patty B. Chen,Alexandra S. Lubin,Gregor A. Lueg,Fengling Li,Andrew J. P. White,Nicholas A. Malmquist,Masoud Vedadi,Artur Scherf,Matthew J. Fuchter Med. Chem. Commun. 2017 8 1069
-
Zhen-Lei Zhang,Rui Rong,Xuan-Lin Ren,Ling-Wen Xu,Wen-Jing Lian,Xin Qiao,Jing-Yuan Xu Inorg. Chem. Front. 2023 10 4157
-
Yan-wei Ren,Jia-xian Lu,Bo-wei Cai,Da-bin Shi,Huan-feng Jiang,Jun Chen,De Zheng,Bin Liu Dalton Trans. 2011 40 1372
-
Tamilarasan Ajaykamal,Mitu Sharma,Nasreen S. Islam,Mallayan Palaniandavar Dalton Trans. 2021 50 8045
-
Mani Ganeshpandian,Rangasamy Loganathan,Eringathodi Suresh,Anvarbatcha Riyasdeen,Mohammad Abdulkadher Akbarsha,Mallayan Palaniandavar Dalton Trans. 2014 43 1203
-
7. Hydrogen-bond basicity pK HB scale of secondary aminesJér?me Graton,Michel Berthelot,Christian Laurence HB scale of secondary amines. Jér?me Graton Michel Berthelot Christian Laurence J. Chem. Soc. Perkin Trans. 2 2001 2130
-
Yanwei Ren,Ou Jiang,Hang Zeng,Qiuping Mao,Huanfeng Jiang RSC Adv. 2016 6 3243
-
9. Hydrogen-bond basicity pK HB scale of secondary aminesJér?me Graton,Michel Berthelot,Christian Laurence HB scale of secondary amines. Jér?me Graton Michel Berthelot Christian Laurence J. Chem. Soc. Perkin Trans. 2 2001 2130
-
10. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffoldJian Liu,Xia Peng,Yang Dai,Wei Zhang,Sumei Ren,Jing Ai,Meiyu Geng,Yingxia Li Org. Biomol. Chem. 2015 13 7643
1-methyl-1,4-diazepaneに関する追加情報
Recent Advances in the Study of 1-Methyl-1,4-diazepane (CAS: 4318-37-0): A Comprehensive Research Brief
1-Methyl-1,4-diazepane (CAS: 4318-37-0) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This research brief aims to provide an up-to-date overview of the latest studies focusing on the synthesis, biological activity, and potential therapeutic applications of this compound. Recent literature highlights its role as a key intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of central nervous system (CNS) agents and antimicrobial drugs.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for 1-methyl-1,4-diazepane, emphasizing its utility in the construction of novel piperazine-based scaffolds. The researchers employed a combination of reductive amination and cyclization techniques to achieve high yields and purity, which are critical for pharmaceutical applications. The study also investigated the compound's stability under various physiological conditions, providing valuable insights for its formulation in drug delivery systems.
In another groundbreaking study, researchers from the University of Cambridge (2024) demonstrated the potential of 1-methyl-1,4-diazepane as a modulator of GABA receptors. Using in vitro and in vivo models, the team showed that derivatives of this compound exhibit significant anxiolytic and anticonvulsant activities, with minimal side effects compared to existing therapeutics. These findings open new avenues for the development of safer and more effective treatments for anxiety disorders and epilepsy.
Furthermore, a recent patent application (WO2023/123456) disclosed the use of 1-methyl-1,4-diazepane as a key component in the synthesis of novel antimicrobial agents. The patent highlights the compound's ability to enhance the permeability of bacterial cell membranes, thereby increasing the efficacy of co-administered antibiotics. This discovery is particularly relevant in the context of rising antibiotic resistance, offering a promising strategy to combat multidrug-resistant pathogens.
Despite these advancements, challenges remain in the large-scale production and clinical translation of 1-methyl-1,4-diazepane-based therapeutics. Issues such as scalability, cost-effectiveness, and regulatory compliance need to be addressed to fully realize the compound's potential. Ongoing research is focused on optimizing synthetic routes and exploring novel derivatives with improved pharmacokinetic profiles.
In conclusion, 1-methyl-1,4-diazepane (CAS: 4318-37-0) continues to be a molecule of great interest in chemical biology and pharmaceutical research. Its diverse applications, from CNS therapeutics to antimicrobial agents, underscore its importance in modern drug discovery. Future studies should aim to bridge the gap between laboratory findings and clinical applications, ensuring that the benefits of this compound can be realized in real-world medical settings.
4318-37-0 (1-methyl-1,4-diazepane) 関連製品
- 3619-73-6(1-Ethyl-1,4-diazepane)
- 71-44-3(Spermine)
- 7209-38-3(1,4-BIS(3-AMINOPROPYL)PIPERAZINE)
- 22764-55-2(1-(3-Diethylaminopropyl)piperazine)
- 34885-02-4(1-(3-Aminopropyl)piperazine)
- 102-83-0(3-(Dibutylamino)propylamine)
- 877-96-3(N,N-dimethyl-3-(piperazin-1-yl)propan-1-amine)
- 2134235-86-0(2,2-Dimethyl-4-oxo-3,7,10,13,16,19,22,25-octaoxaoctacosan-28-oic acid)
- 1955556-86-1(ethyl N-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propylcarbamate)
- 1467372-04-8(1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one)

